5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid 5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15523423
InChI: InChI=1S/C25H25FN2O4/c26-23-7-2-1-5-19(23)17-32-21-6-3-4-18(14-21)16-27-20-8-9-24(22(15-20)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30)
SMILES:
Molecular Formula: C25H25FN2O4
Molecular Weight: 436.5 g/mol

5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

CAS No.:

Cat. No.: VC15523423

Molecular Formula: C25H25FN2O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid -

Specification

Molecular Formula C25H25FN2O4
Molecular Weight 436.5 g/mol
IUPAC Name 5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid
Standard InChI InChI=1S/C25H25FN2O4/c26-23-7-2-1-5-19(23)17-32-21-6-3-4-18(14-21)16-27-20-8-9-24(22(15-20)25(29)30)28-10-12-31-13-11-28/h1-9,14-15,27H,10-13,16-17H2,(H,29,30)
Standard InChI Key DBQHMZWONUHVBS-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The molecule (C₂₆H₂₇FN₂O₄, MW 450.5 g/mol) features four key structural components :

  • Benzoic acid backbone: Serves as the central scaffold with carboxylate functionality at position 1.

  • Morpholine ring: Attached at position 2, contributing to solubility and potential hydrogen-bonding interactions.

  • 3-[(2-fluorobenzyl)oxy]benzylamino group: A branched substituent at position 5 combining fluorinated aromaticity with ether and amine linkages.

  • Fluorine atom: Positioned ortho on the terminal benzyl group, influencing electronic distribution and metabolic stability.

The SMILES notation (COC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)OCC3=CC=CC=C3F)N4CCOCC4) accurately represents this arrangement . X-ray crystallography data remain unavailable, but molecular modeling predicts a semi-planar conformation with the morpholine ring adopting a chair configuration .

Physicochemical Profile

Key physicochemical parameters derived from computational models include:

PropertyValueMethod/Source
LogP3.8 ± 0.2XLogP3
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors7ChemSpider
Topological Polar SA95.2 ŲChemAxon
Rotatable Bonds9PubChem

The moderate lipophilicity (LogP ~3.8) suggests adequate blood-brain barrier penetration potential, while the polar surface area (95 Ų) aligns with CNS-active compounds .

Synthetic Considerations

Retrosynthetic Analysis

While no explicit synthesis route exists in published literature, plausible synthetic steps can be inferred from analogous compounds :

  • Core formation: Friedel-Crafts acylation to install the morpholine ring at position 2 of methyl benzoate.

  • Nitro group introduction: Nitration at position 5 followed by reduction to the amine.

  • Benzyloxy installation: Mitsunobu reaction between 3-hydroxybenzylamine and 2-fluorobenzyl alcohol.

  • Coupling: Reductive amination between the aromatic amine and benzyloxy-aldehyde intermediate.

Critical challenges include regioselective functionalization and maintaining stereochemical integrity during amination steps.

Purification and Characterization

Hypothetical purification would likely employ:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

  • Characterization:

    • MS: ESI+ expected m/z 451.2 [M+H]+

    • ¹H NMR (DMSO-d6): Predicted signals at δ 8.15 (d, J=2.4 Hz, H-6), 6.85-7.45 (m, aromatic H), 4.55 (s, OCH₂C₆H₄F)

TargetPredicted ΔG (kcal/mol)Interaction Residues
MAO B-9.2Tyr398, Tyr435, FAD
AChE-8.7Trp286, Phe295, Ser203

The fluorobenzyl group may occupy the MAO B aromatic cage, while the morpholine oxygen could hydrogen-bond to catalytic residues .

Structure-Activity Relationships (SAR)

Key SAR observations from analogous structures:

  • Fluorine position: Ortho-substitution (as in this compound) enhances MAO B selectivity over MAO A by 15-fold compared to para-substituted analogs .

  • Morpholine vs. piperidine: Morpholine-containing derivatives show 3× greater aqueous solubility than piperidine analogs without significant potency loss .

  • Benzyloxy group: Removal decreases ChE inhibition by 92%, emphasizing its role in peripheral site binding .

Toxicological and ADME Profiling

In Silico ADME Prediction

ParameterPredictionTool
Caco-2 Permeability22.5 nm/sADMETLab
CYP3A4 Inhibition65% (moderate inhibitor)SwissADME
Plasma Protein Binding89.2%pkCSM
Half-life4.7 h (human)ProTox-II

The moderate CYP3A4 inhibition suggests potential drug-drug interactions requiring clinical monitoring.

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